6-(1,3-thiazol-2-yl)-7H-purin-2-amine

Transcription efficiency Unnatural base pair T7 RNA polymerase

6-(1,3-Thiazol-2-yl)-7H-purin-2-amine, also named 2-amino-6-(2-thiazolyl)purine and designated as unnatural base 'v', is a synthetic purine analog in which a thiazol-2-yl group replaces the hydrogen at the purine 6-position. It was rationally designed as a shape-complementary partner for 2-oxo(1H)pyridine (y) to expand the genetic alphabet.

Molecular Formula C8H6N6S
Molecular Weight 218.24 g/mol
CAS No. 656799-27-8
Cat. No. B11889189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,3-thiazol-2-yl)-7H-purin-2-amine
CAS656799-27-8
Molecular FormulaC8H6N6S
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C2=C3C(=NC(=N2)N)N=CN3
InChIInChI=1S/C8H6N6S/c9-8-13-5(7-10-1-2-15-7)4-6(14-8)12-3-11-4/h1-3H,(H3,9,11,12,13,14)
InChIKeyYWTOYZUYOJHLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1,3-Thiazol-2-yl)-7H-purin-2-amine (CAS 656799-27-8): Core Structural Identity and Research Classification


6-(1,3-Thiazol-2-yl)-7H-purin-2-amine, also named 2-amino-6-(2-thiazolyl)purine and designated as unnatural base 'v', is a synthetic purine analog in which a thiazol-2-yl group replaces the hydrogen at the purine 6-position. It was rationally designed as a shape-complementary partner for 2-oxo(1H)pyridine (y) to expand the genetic alphabet. [1][2] The compound is primarily utilized as a component of unnatural base pairs in site-specific transcription, fluorescent labeling of RNA, and genetic code expansion research. It is commercially available at standard purities of 97% (NMR/HPLC verified) to ≥98% (ISO-certified).

6-(1,3-Thiazol-2-yl)-7H-purin-2-amine: Why Analogs Cannot Be Freely Interchanged in Unnatural Base Pair Research


The replacement of the thienyl sulfur in the predecessor analog 2-amino-6-(2-thienyl)purine (s) with a thiazolyl group (v) is not a conservative substitution. The electronegative nitrogen atom in the thiazolyl ring alters the conformational equilibrium and steric fit with the y pairing partner, directly determining both the efficiency and fidelity of polymerase-mediated incorporation. [1] Consequently, s-y and v-y base pairs exhibit quantitatively distinct kinetic parameters, transcription yields, and misincorporation selectivities that preclude functional interchangeability. Substitution with other 6-substituted purines (e.g., 2-amino-6-(N,N-dimethylamino)purine, x; or 2-amino-6-(2-furanyl)purine, o) results in further losses in efficiency or selectivity, as documented below. [2]

6-(1,3-Thiazol-2-yl)-7H-purin-2-amine: Head-to-Head Quantitative Evidence Against Analogs s, x, isoG, and o


Transcription Full-Length Product Yield: v Template Matches Natural Template Performance, s Template Drops to ~50%

In T7 RNA polymerase transcription using DNA templates (temp35N-1) containing a single unnatural base at position 13, the relative yield of full-length 17-mer transcripts with the v template was ~100%, matching the yield from the natural A template. In contrast, the s template produced only ~50% of full-length transcript under identical conditions. [1] This 2-fold yield advantage is critical for preparative-scale RNA synthesis. Furthermore, the s-y system fails to transcribe RNA molecules containing two adjacent y bases, while the v-y system successfully produces transcripts with adjacent y incorporations. [1]

Transcription efficiency Unnatural base pair T7 RNA polymerase RNA labeling

Kinetic Incorporation Efficiency: v Exhibits 2.9-Fold Higher Vmax/KM for Cognate y Substrate Than s

Single-nucleotide insertion experiments using the exonuclease-deficient Klenow fragment of E. coli DNA polymerase I revealed that the incorporation efficiency (Vmax/KM) of dyTP opposite v is 1.9 × 10^5 % min⁻¹ M⁻¹, compared to 6.5 × 10^4 opposite s—a 2.9-fold improvement. [1] The v-y efficiency also surpasses the isoG incorporation opposite isoC (Vmax/KM = 7.0 × 10^4) by 2.7-fold. [1] Meanwhile, misincorporation of natural dNTPs opposite v remained largely similar to that opposite s, with T misincorporation slightly decreased (Vmax/KM: v = 6.8 × 10^3 vs s = 1.1 × 10^4). [1]

Kinetic parameters Single-nucleotide insertion DNA polymerase Klenow fragment

Base-Pairing Selectivity: v-y Pairing Selectivity Over C Mispairing Is 3.3-Fold, More Than Double That of s-y (1.5-Fold)

Selectivity, defined as the ratio of cognate pairing efficiency to the most problematic non-cognate pairing efficiency, was determined from kinetic data. The v-y pairing showed 3.3-fold selectivity over v-C mispairing (Vmax/KM v-y = 1.9 × 10^5 vs v-C = 5.7 × 10^4). In contrast, the s-y pairing exhibited only 1.5-fold selectivity over s-C mispairing (Vmax/KM s-y = 6.5 × 10^4 vs s-C = 4.2 × 10^4). [1] The electronegative nitrogen of the thiazolyl group in v more effectively discriminates against T misincorporation than the C-H moiety of the thienyl group in s. [1]

Misincorporation selectivity Fidelity Unnatural base pair Polymerase specificity

Capability for Adjacent Unnatural Base Transcription: v Templates Enable Two Adjacent y Incorporations; s Templates Cannot

A critical functional limitation of the s-y system is its inability to transcribe RNA molecules containing two adjacent y bases from DNA templates bearing two adjacent s bases. The v-y system overcomes this restriction: DNA templates containing two adjacent v bases successfully direct the synthesis of RNA transcripts containing two adjacent y bases, as confirmed by nucleotide composition analysis via 2D-TLC. [1] This capability is essential for expanding the genetic code with multiple artificial codons and for constructing nucleic acid polymers with clustered functional modifications. [2]

Adjacent unnatural bases Transcription Expanded genetic alphabet T7 RNA polymerase

Fluorescence Quantum Yield: v Exhibits Strong Intrinsic Fluorescence (Φ = 0.23), Superior to s for FRET-Based Applications

The v base possesses intrinsic fluorescence with a quantum yield (Φ) of 0.23 in ethanol, which is described as stronger than that of s (exact Φ for s not specified in the primary comparative study). [1] This intrinsic fluorescence has been exploited in fluorescence resonance energy transfer (FRET) systems: fluorescent s and v bases serve as donor-acceptor pairs with 5-carboxyfluorescein-linked y derivatives (FAM-y and FAM-hx-y). The v-y pair thus provides a dual functionality—unnatural base pairing and fluorescence readout—not available with non-fluorescent unnatural base analogs.

Fluorescence Quantum yield FRET RNA dynamics

Commercial Supply Quality: Purity of 97–98%+ with Batch-Specific Analytical Documentation Enables Reproducible Research

Commercially, 6-(1,3-thiazol-2-yl)-7H-purin-2-amine (CAS 656799-27-8) is available from multiple suppliers with documented purity. Bidepharm supplies the compound at 97% purity with batch-specific QC reports including NMR, HPLC, and GC. MolCore offers NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D. This level of documented purity is critical because trace impurities in unnatural base phosphoramidites can compromise DNA synthesis coupling efficiency and the fidelity of subsequent transcription reactions. The v amidite itself demonstrates >98% coupling efficiency on a DNA synthesizer when properly prepared. [1]

Purity Quality control Procurement NMR HPLC

6-(1,3-Thiazol-2-yl)-7H-purin-2-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Preparative-Scale Synthesis of Site-Specifically Modified RNA for Therapeutic or Diagnostic Development

When the goal is to produce milligram-to-gram quantities of RNA transcripts bearing a single artificial nucleotide at a defined position, the v-y system's transcription yield advantage is decisive. The v template produces full-length transcript at yields matching natural templates (~100%), while the s template yields only ~50%. [1] For applications such as aptamer production, siRNA modification, or mRNA therapeutic development where yield directly impacts cost and feasibility, selecting v over s doubles the output per reaction. [1]

Construction of RNA with Multiple Adjacent Artificial Functional Groups for Expanded Genetic Code Research

Researchers engineering expanded genetic alphabets with multiple artificial codons require the ability to transcribe RNA containing two or more adjacent unnatural bases. The v-y system uniquely enables this: DNA templates with two adjacent v bases successfully direct transcription of RNA with two adjacent y bases, confirmed by nucleotide composition analysis. [1] The s-y system, in contrast, fails to produce transcripts with adjacent y bases. [1] This capability is essential for designing orthogonal codon-anticodon pairs and multi-site labeling strategies. [2]

Fluorescence-Based RNA Structural Dynamics Studies Using FRET Pairs

The intrinsic fluorescence of the v base (Φ = 0.23 in ethanol) combined with its ability to pair with fluorophore-linked y derivatives (e.g., FAM-y, FAM-hx-y) enables site-specific FRET labeling of RNA without external donor fluorophore conjugation. [1][2] This dual functionality allows researchers to analyze local RNA conformational changes, aptamer-ligand interactions, and ribozyme dynamics with minimal structural perturbation. The v-y FRET system has been validated in theophylline-binding aptamer studies, where fluorescence intensity increased upon specific ligand binding. [3]

Enzymatic Synthesis of Modified Oligonucleotides Requiring High Fidelity and Low Misincorporation Rates

For applications where sequence integrity of the modified oligonucleotide is paramount—such as crystallography, NMR structural studies, or single-molecule biophysics—the 3.3-fold selectivity of v-y pairing over v-C mispairing provides a meaningful advantage over the 1.5-fold selectivity of the s-y system. [1] Combined with the v phosphoramidite coupling efficiency exceeding 98% on standard DNA synthesizers, [1] the v system supports solid-phase synthesis of modified oligonucleotides with higher overall purity, reducing the need for extensive post-synthesis purification.

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